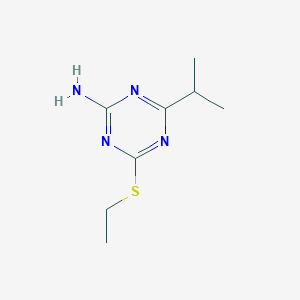

4-(Ethylthio)-6-isopropyl-1,3,5-triazin-2-amine

説明

4-(Ethylthio)-6-isopropyl-1,3,5-triazin-2-amine, commonly known as Ethylthiotriazine (ETT), is a chemical compound that belongs to the class of triazine derivatives. It has been extensively studied for its potential applications in various scientific fields such as agriculture, medicine, and material science. ETT is a potent herbicide, and its synthesis and properties have been widely investigated. The compound has also shown promising results in medical research for its potential use as an anticancer agent.

科学的研究の応用

Application in Polymer Science

- Summary of Application: The compound is used in the synthesis of multifunctional polymersomes, which are similar to biological cells and can encapsulate both hydrophilic and hydrophobic drugs .

- Methods of Application: Polymersomes constituting poly (N-2-hydroxypropylmethacrylamide)-b-poly (N-(2-(methylthio)ethyl)acrylamide) (PHPMAm-b-PMTEAM) are prepared by aqueous dispersion RAFT-mediated polymerization-induced self-assembly (PISA) .

- Results or Outcomes: The polymersomes formed are stable in human plasma and well-tolerated in MCF-7 breast cancer cells .

Application in Dye Synthesis

- Summary of Application: The compound is used in the synthesis of new azo dyes .

- Methods of Application: New 1,2,4-triazole colorants were obtained, in high yields, by coupling 3-ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole with diazotized aniline derivatives .

- Results or Outcomes: The azo dyes prepared in this work may exist in three tautomeric forms .

Application in Antimicrobial Activity

- Summary of Application: The compound is used in the synthesis of thiophene derivatives with antimicrobial activity .

- Methods of Application: The compound was coupled with the diazonium salt of 3-amino-1,2,4-triazole in pyridine .

- Results or Outcomes: The mass spectrum showed a molecular ion peak at m/z 408 (M+), indicating successful synthesis .

Application in Nanoreactor Fabrication

- Summary of Application: The compound is used in the fabrication of nanoreactors based on end-functionalized polymethacrylate for catalysis applications .

- Methods of Application: A Pd-nanoreactor was fabricated by self-assembling of chiral palladium complex-containing amphiphilic polymers in water .

- Results or Outcomes: The nanoreactor was successfully applied in the asymmetric catalytic synthesis of flavanone in aqueous phase, with excellent yield (98%) and high enantioselectivity (82%) .

Application in Oligonucleotide Synthesis

- Summary of Application: The compound is used in the synthesis of oligonucleotides .

- Methods of Application: The compound is used in the deblocking or detritylation step of the oligonucleotide synthesis cycle .

- Results or Outcomes: The use of the compound in the detritylation step reduces the risk of depurination .

Application in Colorant Synthesis

- Summary of Application: The compound is used in the synthesis of new 1,2,4-triazole colorants .

- Methods of Application: New 1,2,4-triazole colorants were obtained by coupling 3-ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole with diazotized aniline derivatives .

- Results or Outcomes: The azo dyes prepared in this work may exist in three tautomeric forms .

Application in Nanoreactor Fabrication

- Summary of Application: The compound is used in the fabrication of nanoreactors based on end-functionalized polymethacrylate for catalysis applications .

- Methods of Application: A Pd-nanoreactor was fabricated by self-assembling of chiral palladium complex-containing amphiphilic polymers in water .

- Results or Outcomes: The nanoreactor was successfully applied in the asymmetric catalytic synthesis of flavanone in aqueous phase, with excellent yield (98%) and high enantioselectivity (82%) .

Application in Oligonucleotide Synthesis

- Summary of Application: The compound is used in the synthesis of oligonucleotides .

- Methods of Application: The compound is used in the deblocking or detritylation step of the oligonucleotide synthesis cycle .

- Results or Outcomes: The use of the compound in the detritylation step reduces the risk of depurination .

Application in Colorant Synthesis

- Summary of Application: The compound is used in the synthesis of new 1,2,4-triazole colorants .

- Methods of Application: New 1,2,4-triazole colorants were obtained by coupling 3-ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole with diazotized aniline derivatives .

- Results or Outcomes: The azo dyes prepared in this work may exist in three tautomeric forms .

特性

IUPAC Name |

4-ethylsulfanyl-6-propan-2-yl-1,3,5-triazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4S/c1-4-13-8-11-6(5(2)3)10-7(9)12-8/h5H,4H2,1-3H3,(H2,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIORILRPGNCYII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC(=NC(=N1)N)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90381931 | |

| Record name | 4-(Ethylsulfanyl)-6-(propan-2-yl)-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Ethylthio)-6-isopropyl-1,3,5-triazin-2-amine | |

CAS RN |

175204-60-1 | |

| Record name | 4-(Ethylsulfanyl)-6-(propan-2-yl)-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(chloromethyl)-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1597882.png)